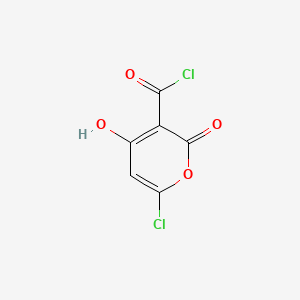![molecular formula C13H12N2O4 B579534 [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate CAS No. 18149-27-4](/img/structure/B579534.png)
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a coumarin moiety linked to a N-methylcarbamoyloxyimino group. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate typically involves the reaction of coumarin derivatives with N-methylcarbamoyloxyimino intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: A parent compound with a simpler structure, widely used in perfumery and as a precursor in organic synthesis.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
4-Methylumbelliferone: Utilized in the study of hyaluronic acid synthesis and as a fluorescent probe.
Uniqueness
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate stands out due to its unique combination of functional groups, which impart specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, ranging from synthetic chemistry to biomedical research.
Propiedades
Número CAS |
18149-27-4 |
|---|---|
Fórmula molecular |
C13H12N2O4 |
Peso molecular |
260.249 |
Nombre IUPAC |
[(Z)-1-(2-oxochromen-3-yl)ethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C13H12N2O4/c1-8(15-19-13(17)14-2)10-7-9-5-3-4-6-11(9)18-12(10)16/h3-7H,1-2H3,(H,14,17)/b15-8- |
Clave InChI |
WPLOBNPTQRATOP-NVNXTCNLSA-N |
SMILES |
CC(=NOC(=O)NC)C1=CC2=CC=CC=C2OC1=O |
Sinónimos |
3-[1-(N-Methylcarbamoyloxyimino)ethyl]coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


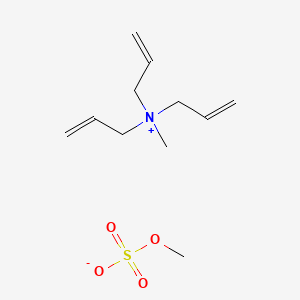
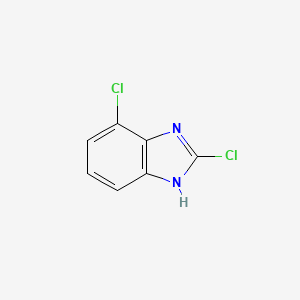
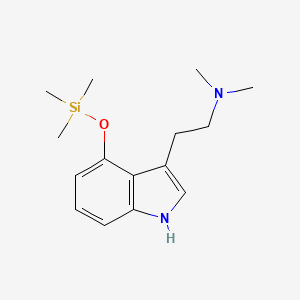
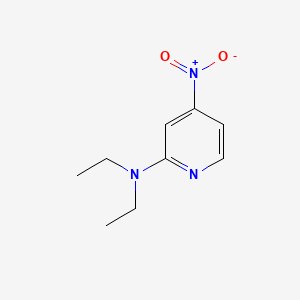
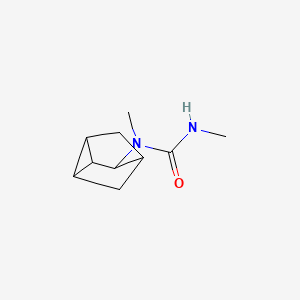
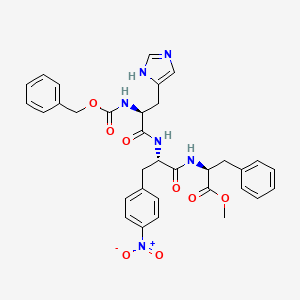
![(2S,4R)-1-methyl-N-[(1S)-2-oxo-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide](/img/structure/B579460.png)
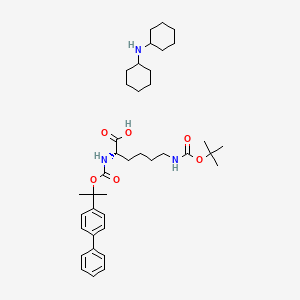
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)

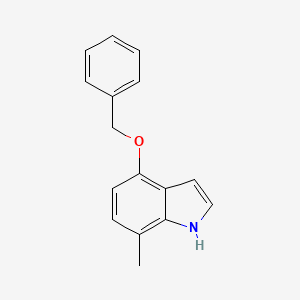
![[(2R,3R,4R,5R,6R)-5-acetamido-4,6-diacetyloxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579472.png)
![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
